4,4'-Dichloro-3-methylbenzophenone
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Overview
Description
4,4’-Dichloro-3-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 4th position on each phenyl ring, and a methyl group is substituted at the 3rd position on one of the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dichloro-3-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the acylation of 4-chloro-3-methylbenzoyl chloride with 4-chlorobenzene in the presence of an aluminum chloride catalyst. The reaction is typically carried out in a petroleum ether solvent at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dichloro-3-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, including the use of continuous flow reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-3-methylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Formation of 4,4’-dichloro-3-methylbenzhydrol.
Oxidation: Formation of 4,4’-dichloro-3-methylbenzoic acid.
Scientific Research Applications
4,4’-Dichloro-3-methylbenzophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dichloro-3-methylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include the activation of the carbonyl group and the stabilization of reaction intermediates through resonance and inductive effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar structure but lacks the methyl group.
3,3’-Dichloro-4-methylbenzophenone: Chlorine atoms and methyl group are positioned differently.
4-Chloro-3-methylbenzophenone: Only one chlorine atom is substituted.
Uniqueness
4,4’-Dichloro-3-methylbenzophenone is unique due to the specific positioning of the chlorine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQDEFYKDNKGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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